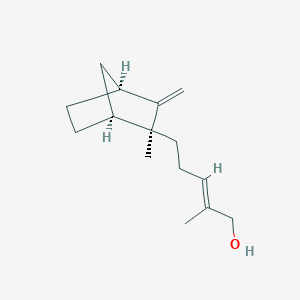

Santalol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

77-42-9 |

|---|---|

Formule moléculaire |

C15H24O |

Poids moléculaire |

220.35 g/mol |

Nom IUPAC |

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |

Clé InChI |

OJYKYCDSGQGTRJ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

SMILES isomérique |

C/C(=C\CC[C@]1([C@H]2CC[C@H](C2)C1=C)C)/CO |

SMILES canonique |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

Color/Form |

PALE YELLOW, SOMEWHAT VISCID LIQ |

Densité |

0.965-0.980, 25 °C/25 °C |

melting_point |

25 °C <25°C |

Autres numéros CAS |

11031-45-1 77-42-9 |

Description physique |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

Pictogrammes |

Irritant |

Solubilité |

VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |

Synonymes |

(2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl]-2-penten-1-ol; 2-Methyl-5-(2-methyl-3-methylene-2-norbornyl)-2-penten-1-ol; [1S-[1α,2α(Z),4α]]-2-Methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-ol; β-Santalol |

Origine du produit |

United States |

Foundational & Exploratory

Elucidation of the Santalol Biosynthesis Pathway: A Technical Guide

This guide provides an in-depth overview of the key discoveries and experimental methodologies employed to elucidate the biosynthetic pathway of santalol (B192323), the main fragrant component of sandalwood oil. The focus is on the enzymatic steps converting the ubiquitous precursor farnesyl diphosphate (B83284) (FPP) into the final this compound molecules. This document is intended for researchers and professionals in biochemistry, metabolic engineering, and drug development.

Pathway Overview

The biosynthesis of α- and β-santalol is a two-step enzymatic process. The pathway begins with the cyclization of the C15 isoprenoid precursor, farnesyl diphosphate (FPP), into a mixture of sesquiterpenes, primarily α- and β-santalene. These hydrocarbon intermediates are then hydroxylated by specific cytochrome P450 monooxygenases to yield the corresponding alcohols, α- and β-santalol.

Key Enzymes and Quantitative Data

The elucidation of the pathway relied on the identification and characterization of two key enzyme families: santalene synthases and cytochrome P450s.

Santalene Synthase (SaSSY)

The first committed step is catalyzed by santalene synthase. A key enzyme, isolated from Indian sandalwood (Santalum album), is SaSSY. This enzyme is responsible for the complex cyclization of FPP into multiple sesquiterpenes.

Table 1: Product Distribution of S. album Santalene Synthase (SaSSY) in vitro

| Product | Relative Abundance (%) |

|---|---|

| α-Santalene | 52-57% |

| β-Santalene | 20-24% |

| epi-β-Santalene | 9-11% |

| α-Bergamotene | 3-5% |

| Other sesquiterpenes | Balance |

Data derived from in vitro assays with FPP as a substrate.

Table 2: Kinetic Parameters of SaSSY

| Substrate | K_m (μM) | k_cat (s⁻¹) |

|---|---|---|

| (E,E)-Farnesyl Diphosphate | 0.58 ± 0.05 | 0.031 ± 0.001 |

Kinetic parameters were determined using purified recombinant SaSSY expressed in E. coli.

Cytochrome P450 Monooxygenases

The second step involves the specific hydroxylation of the santalene backbone. This reaction is catalyzed by enzymes from the cytochrome P450 family, which are crucial for functionalizing terpene scaffolds. An important enzyme identified from S. album is CYP76F39v1, which demonstrates high specificity for α- and β-santalene.

Table 3: Product Yields from Co-expression of SaSSY and CYP76F39v1 in Yeast (S. cerevisiae)

| Product | Titer (mg/L) |

|---|---|

| α-Santalol | ~18 |

| β-Santalol | ~10 |

| Other santalols | Trace |

Yields obtained from engineered yeast strains grown in controlled fermentation conditions.

Experimental Protocols

The identification and characterization of these enzymes involved a multi-step experimental workflow, from gene discovery to in vivo pathway reconstruction.

Protocol: In Vitro Santalene Synthase Assay

This protocol is used to determine the activity and product profile of a candidate santalene synthase enzyme.

-

Enzyme Preparation: Recombinant SaSSY is expressed in E. coli with a His-tag and purified using Ni-NTA affinity chromatography. The purified enzyme is buffer-exchanged into a suitable storage buffer (e.g., 25 mM HEPES, pH 7.2, 10% glycerol, 1 mM DTT).

-

Reaction Mixture: The assay is typically performed in a 500 μL volume in a glass vial. The reaction buffer consists of 25 mM HEPES (pH 7.2), 10 mM MgCl₂, 10% glycerol, and 1 mM DTT.

-

Substrate Addition: The substrate, (E,E)-Farnesyl Diphosphate (FPP), is added to a final concentration of ~10-50 μM.

-

Initiation and Incubation: The reaction is initiated by adding 1-5 μg of purified SaSSY enzyme. A dodecane (B42187) overlay (200 μL) is added to trap the volatile sesquiterpene products. The reaction is incubated at 30°C for 1-2 hours.

-

Quenching and Extraction: The reaction is stopped by adding 50 μL of 0.5 M EDTA. The organic layer is collected for analysis.

-

Analysis: The collected organic phase is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the santalene isomers produced by comparing retention times and mass spectra to authentic standards.

Protocol: In Vivo Pathway Reconstruction in S. cerevisiae

This protocol describes the co-expression of santalene synthase and a candidate P450 to produce santalols in yeast.

-

Strain Engineering: A suitable S. cerevisiae strain (e.g., EPY300) is used, often engineered to enhance the supply of the precursor FPP.

-

Vector Construction: The codon-optimized genes for SaSSY and the candidate P450 (e.g., CYP76F39) along with a cytochrome P450 reductase (CPR) are cloned into yeast expression vectors.

-

Yeast Transformation: The expression vectors are transformed into the yeast host strain using a standard lithium acetate (B1210297) method.

-

Cultivation: Transformed yeast cells are grown in a selective synthetic defined medium. For production, cultures are typically grown in 50 mL of medium in shake flasks at 30°C. A 10% (v/v) dodecane layer is often added to the culture to capture the produced santalols and prevent their evaporation or toxicity.

-

Extraction: After 48-72 hours of cultivation, the dodecane layer is harvested by centrifugation.

-

Analysis: The dodecane extract is analyzed by GC-MS. The identity of this compound isomers is confirmed by comparison with authentic standards, and quantification is typically performed using an internal standard (e.g., caryophyllene).

Conclusion

The elucidation of the this compound biosynthesis pathway was achieved through a combination of gene discovery from Santalum album, heterologous expression, and detailed in vitro and in vivo characterization. The identification of key enzymes like SaSSY and CYP76F39 has not only provided fundamental insights into plant secondary metabolism but has also paved the way for the metabolic engineering of microorganisms for the sustainable production of sandalwood oil constituents. The protocols and data presented here serve as a technical foundation for further research in this field.

An In-depth Technical Guide to the Structural and Functional Differences Between α-Santalol and β-Santalol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural, physicochemical, and functional differences between the two primary constituents of sandalwood oil, α-santalol and β-santalol. It includes a detailed examination of their distinct molecular architectures, a comparative summary of their physical properties, and an exploration of the specific cellular signaling pathways they modulate. Furthermore, this document furnishes detailed protocols for key experimental methodologies relevant to their isolation, analysis, and biological investigation.

Core Structural Differences

α-Santalol and β-santalol are structural isomers, sharing the same molecular formula (C₁₅H₂₄O) and molecular weight (220.35 g/mol ).[1][2] Both are classified as sesquiterpene alcohols. However, their core chemical structures differ significantly, which gives rise to their distinct properties and biological activities.

-

α-Santalol possesses a compact, tricyclic carbon skeleton. Its formal IUPAC name is (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0²,⁶]hept-3-yl)-2-methylpent-2-en-1-ol.[3][4] This intricate, rigid structure is a key determinant of its biological interactions.

-

β-Santalol is characterized by a bicyclic core, specifically a derivative of norbornane. Its IUPAC name is (2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol.

The natural isomers also differ in their stereochemistry. Natural α-santalol typically has a cis-(+)-configuration, whereas natural β-santalol has a cis-(-)-configuration. For both molecules, the (Z)-configuration of the double bond in the isopentenol (B1216264) side chain is crucial for their characteristic sandalwood fragrance.

Data Presentation: Physicochemical Properties

The structural variations between α- and β-santalol lead to measurable differences in their physicochemical properties, which are summarized in the table below. While many properties are similar, their optical rotation is a key distinguishing feature.

| Property | α-Santalol | β-Santalol |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol | 220.35 g/mol |

| CAS Number | 115-71-9 | 77-42-9 |

| Appearance | Pale yellow to yellow viscous liquid | Liquid |

| Boiling Point | 166–167 °C (at 14-17 Torr) | 177–178 °C (at 17 Torr) |

| Density (d²⁵₂₅) | 0.9770 g/cm³ | 0.9717 g/cm³ |

| Refractive Index (n²⁵D) | 1.5017 | 1.5100 |

| Specific Rotation [α]D | +10.3° to +17.2° | -87.1° |

| Solubility | Soluble in alcohol; practically insoluble in water. | Soluble in alcohol; practically insoluble in water. |

| Natural Abundance | ~41-55% of Santalum album oil | ~16-24% of Santalum album oil |

Biological Activity and Signaling Pathways

While both isomers contribute to the therapeutic profile of sandalwood oil, research has uncovered distinct and overlapping mechanisms of action, particularly in cancer and neuroprotection. α-Santalol has been more extensively studied for its anticancer properties.

Anticancer Effects of α-Santalol

α-Santalol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines through the modulation of multiple key signaling pathways. It targets pathways involved in cell survival, proliferation, angiogenesis, and metastasis.

One of the primary mechanisms is the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of an enzymatic cascade involving initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, which ultimately leads to the cleavage of poly(ADP-ribose) polymerase (PARP).

Furthermore, α-santalol inhibits critical cell survival and proliferation pathways. It has been shown to suppress the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway. By targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), it can block downstream AKT/mTOR/p70S6K signaling, thereby inhibiting angiogenesis. It also targets the Wnt/β-catenin pathway, which is crucial for cancer cell migration and metastasis.

Neuroprotective and Anti-inflammatory Effects of Santalols

Both α- and β-santalol have demonstrated neuroprotective and anti-inflammatory activities. Studies in C. elegans show that both isomers can confer protection against neurotoxic and proteotoxic stress. This effect is mediated through the activation of the SKN-1 signaling pathway (a homolog of mammalian Nrf2), which upregulates downstream antioxidant and cellular defense genes.

In skin cells, both isomers effectively suppress the production of pro-inflammatory cytokines and chemokines stimulated by lipopolysaccharides (LPS). This anti-inflammatory action is linked to the inhibition of key inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and functional characterization of α- and β-santalol.

Isolation and Analysis of This compound (B192323) Isomers

The standard workflow for analyzing this compound isomers from sandalwood involves extraction from the raw plant material followed by analytical separation and identification.

Protocol 4.1.1: Steam Distillation of Sandalwood Oil

This protocol describes the laboratory-scale extraction of essential oil from sandalwood heartwood.

-

Preparation: Reduce dried sandalwood heartwood to a coarse powder or small chips (1-6 mm) to increase the surface area for extraction.

-

Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. Place approximately 1.25 L of distilled water into the boiling flask. Place a known quantity of the prepared sandalwood powder into the biomass flask. Ensure all ground-glass joints are sealed and properly lubricated.

-

Distillation: Heat the boiling flask to generate steam. The steam passes through the sandalwood powder, volatilizing the essential oils. The steam-oil mixture travels to the condenser.

-

Condensation & Separation: The mixture is cooled and condensed into a liquid, which collects in the separator. Due to its immiscibility with water, the less dense sandalwood oil will form a distinct layer on top of the hydrosol.

-

Collection: The process typically runs for several hours (industrial processes can take 40-70 hours). Once complete, carefully collect the oil layer from the separator.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water. Store the purified oil in an airtight, amber glass vial at 4°C.

Protocol 4.1.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is used for the separation and identification of α- and β-santalol.

-

Sample Preparation: Prepare a dilute solution of the extracted sandalwood oil (e.g., 1 µL of oil in 1 mL of n-hexane). Filter the solution through a 0.22 µm syringe filter.

-

Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

GC Conditions (Example):

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL with a split ratio (e.g., 1:50).

-

Oven Temperature Program: Start at 50°C, ramp to 120°C at 20°C/min, hold for 1 min, ramp to 170°C at 2°C/min, hold for 3 min, then ramp to 250°C at 3°C/min, and hold for 20 min. (Note: Programs must be optimized for specific instruments and columns).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 180-220°C.

-

-

Data Analysis:

-

Identify α-santalol and β-santalol peaks in the total ion chromatogram based on their retention times.

-

Confirm identity by comparing their mass spectra with reference spectra from libraries (e.g., NIST, Wiley).

-

Quantify the relative abundance of each isomer by integrating the peak areas.

-

Analysis of α-Santalol-Induced Apoptosis

Protocol 4.2.1: Annexin V/Propidium Iodide (PI) Assay by Flow Cytometry

This protocol details a common method to quantify apoptosis in cancer cells treated with α-santalol.

-

Cell Culture and Treatment: Seed cells (e.g., A431, PC-3) at a density of 1 x 10⁶ cells in a T25 flask. Allow them to adhere and grow for 24-48 hours. Treat the cells with desired concentrations of α-santalol (e.g., 25-75 µM) or vehicle control (DMSO) for a specified time (e.g., 3, 6, 12, or 24 hours).

-

Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. Aspirate the media containing floating cells into a centrifuge tube. Wash the flask with PBS, and then detach the adherent cells using trypsin. Combine the trypsinized cells with the floating cells.

-

Washing: Centrifuge the cell suspension at 400-600 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS and once with 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL. To 100 µL of this cell suspension, add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of Protein Phosphorylation by Western Blot

Protocol 4.3.1: Immunodetection of Phosphorylated Signaling Proteins

This protocol is for assessing the effect of santalols on the phosphorylation status of proteins in signaling pathways like AKT or MAPK.

-

Sample Preparation (Cell Lysis):

-

After treating cells as described in 4.2.1, wash the cells with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail . This is critical to preserve the phosphorylation state of proteins.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature 20-50 µg of protein from each sample by boiling in 2x SDS-PAGE sample buffer for 5 minutes. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.

References

The Pharmacological Landscape of Santalol Isomers: A Technical Guide for Researchers

Introduction: Santalol (B192323), the principal sesquiterpene alcohol constituent of sandalwood oil, has garnered significant scientific interest for its diverse pharmacological activities. Comprising primarily the isomers α-santalol and β-santalol, this natural compound exhibits a range of therapeutic potentials, from anticancer and anti-inflammatory to neuroleptic effects. This technical guide provides an in-depth overview of the pharmacological properties of α- and β-santalol, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

I. Anticancer Properties

Both α- and β-santalol have demonstrated promising anticancer activities across various cancer cell lines. Their mechanisms of action primarily involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting tumor growth and proliferation.

Quantitative Data: Cytotoxicity of this compound Isomers

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-santalol and sandalwood essential oil (which contains both isomers) in different cancer cell lines.

| Isomer/Oil | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| α-Santalol | A431 | Human epidermoid carcinoma | Treatment with 0-100 μM for 12, 24, and 48 hours significantly reduced cell viability. | [1] |

| α-Santalol | UACC-62 | Human melanoma | Treatment with 0-100 μM for 12, 24, and 48 hours significantly reduced cell viability. | [1] |

| α-Santalol | MDA-MB-231 | Triple-negative breast cancer | IC50 of ~4.5 µg/mL for α-santalol loaded chitosan (B1678972) nanoparticles. | [1] |

| α-Santalol | HUVECs | Endothelial cells | 17.8 μM | [2] |

| Sandalwood Oil | MCF-7 | Human breast adenocarcinoma | 8.03 µg/mL | [3] |

| Sandalwood Oil | MCF-10A | Non-tumorigenic breast epithelial | 12.3 µg/mL | [3] |

Signaling Pathways in Anticancer Activity

α-Santalol has been shown to modulate several key signaling pathways implicated in cancer progression. Notably, the Wnt/β-catenin and Akt/survivin pathways are significant targets.

Wnt/β-Catenin Pathway: In breast cancer cells, α-santalol has been observed to inhibit cell migration by targeting the Wnt/β-catenin signaling pathway. It affects the localization of β-catenin, a key transcriptional co-activator in this pathway, preventing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation and migration[4][5].

Akt/Survivin Pathway: The PI3K/Akt pathway is crucial for cell survival and is often dysregulated in cancer. Akt can phosphorylate and inactivate pro-apoptotic proteins, and it can also lead to the activation of transcription factors that promote the expression of anti-apoptotic proteins like survivin. α-Santalol has been shown to inhibit this pathway, leading to decreased survivin expression and enhanced apoptosis in cancer cells.

II. Anti-inflammatory Properties

Both α- and β-santalol exhibit significant anti-inflammatory effects. They have been shown to suppress the production of pro-inflammatory cytokines and chemokines in skin cells, suggesting their potential use in treating inflammatory skin conditions.

Quantitative Data: Inhibition of Inflammatory Mediators

Studies have shown that both isomers can suppress the production of various inflammatory markers.

| Isomer | Inflammatory Mediator | Cell Type | Effect | Reference |

| α-Santalol | Pro-inflammatory cytokines/chemokines | Human dermal fibroblasts and keratinocytes | Suppression of LPS-stimulated production | [6] |

| β-Santalol | Pro-inflammatory cytokines/chemokines | Human dermal fibroblasts and keratinocytes | Equivalent suppression to α-santalol | [6] |

| α-Santalol | Prostaglandin E2 (PGE2) | Skin cell co-cultures | Suppression of LPS-induced production | [6] |

| β-Santalol | Prostaglandin E2 (PGE2) | Skin cell co-cultures | Suppression of LPS-induced production | [6] |

| α-Santalol | Thromboxane B2 | Skin cell co-cultures | Suppression of LPS-induced production | [6] |

| β-Santalol | Thromboxane B2 | Skin cell co-cultures | Suppression of LPS-induced production | [6] |

III. Central Nervous System (CNS) Effects

α- and β-santalol have been reported to exert sedative and neuroleptic effects, contributing to the traditional use of sandalwood oil for relaxation and mental clarity.

Quantitative Data: In Vivo CNS Effects in Mice

| Isomer(s) | Administration Route & Dose | Effect | Reference |

| α- and β-Santalol | Intraperitoneal (50 mg/kg) | Decreased spontaneous activity and motor incoordination. | [7] |

| α- and β-Santalol | Per os (50, 100, 200 mg/kg) | Significant antinociceptive activities. | [7] |

| (+)-α-Santalol | Intraperitoneal (0.03 mL/kg) | Significant decrease in locomotor activity after stress. Brain concentration of 2.6 µg/g tissue. | [8] |

Proposed Mechanism of Neuroleptic Action

The neuroleptic effects of α- and β-santalol may be attributed to their influence on neurotransmitter systems. Studies in mice have shown that they can significantly increase the brain levels of homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and/or 5-hydroxyindoleacetic acid (5-HIAA), which are metabolites of dopamine (B1211576) and serotonin, respectively. This pharmacological profile resembles that of neuroleptic drugs like chlorpromazine[9].

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound isomers.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of this compound isomers on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A431, UACC-62)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

α-Santalol and/or β-santalol stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound isomers in culture medium. Replace the medium in the wells with 100 µL of the prepared this compound solutions at various concentrations (e.g., 0-100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for the desired time periods (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Protein Expression Analysis

Objective: To analyze the expression levels of proteins in signaling pathways (e.g., Akt, survivin, β-catenin) following treatment with this compound isomers.

Materials:

-

Cell lysates from this compound-treated and control cells

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-survivin, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 7.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Assessment of Sedative Activity in Mice

Objective: To evaluate the sedative effects of this compound isomers in a murine model.

Materials:

-

Male ddY mice

-

α-Santalol and/or β-santalol solution

-

Vehicle control (e.g., saline with a solubilizing agent)

-

Apparatus for measuring spontaneous motor activity (e.g., open field test)

-

Hexobarbital (B1194168) sodium (for potentiation of sleeping time assay)

Protocol (Spontaneous Motor Activity):

-

Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before the experiment.

-

Administration: Administer this compound isomers (e.g., 50 mg/kg, i.p.) or vehicle to different groups of mice.

-

Observation: Immediately after administration, place each mouse in the center of the open field apparatus.

-

Data Collection: Record the locomotor activity (e.g., distance traveled, number of rearings) for a defined period (e.g., 30 minutes).

-

Analysis: Compare the activity levels between the this compound-treated and control groups.

Protocol (Potentiation of Hexobarbital Sleeping Time):

-

Administration: Administer this compound isomers or vehicle to different groups of mice.

-

Hexobarbital Injection: After a set pretreatment time (e.g., 30 minutes), administer a sub-hypnotic dose of hexobarbital sodium (e.g., 50 mg/kg, i.p.) to all mice.

-

Observation: Record the onset and duration of sleep (loss and recovery of the righting reflex).

-

Analysis: Compare the duration of sleep between the this compound-treated and control groups.

V. Conclusion

The this compound isomers, α-santalol and β-santalol, present a compelling profile of pharmacological activities with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and neuroleptic effects, mediated through the modulation of key cellular signaling pathways, warrant further investigation. This technical guide provides a foundational resource for researchers to explore the multifaceted properties of these natural compounds and to design robust experimental strategies for future drug development endeavors. The provided quantitative data, detailed protocols, and pathway visualizations serve as a starting point for a deeper understanding of the pharmacological landscape of this compound isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Relationship Between Emotional Behavior in Mice and the Concentration of (+)-α-Santalol in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of α-santalol and β-santalol from sandalwood on the central nervous system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific Context of Santalol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol (B192323), the principal constituent of sandalwood oil, has been a prized aromatic for centuries. This technical guide delves into the discovery of its primary isomers, α-santalol and β-santalol, placing this seminal work within the broader historical context of early 20th-century organic chemistry. Furthermore, it provides a detailed overview of the contemporary understanding of this compound's interaction with human olfactory receptors, outlining the intricate signaling pathways and the experimental methodologies used to elucidate them. This document serves as a comprehensive resource, bridging the historical discovery and modern pharmacological investigation of this significant natural product.

The Dawn of a New Chemistry: The Historical Context of this compound's Discovery

The late 19th and early 20th centuries marked a revolutionary period in the field of organic chemistry.[1][2] The long-held theory of vitalism—the belief that organic compounds possessed a "vital force" unique to living organisms—was supplanted by a more empirical and scientific understanding.[1][3] This paradigm shift was catalyzed by Friedrich Wöhler's synthesis of urea (B33335) in 1828, demonstrating that organic molecules could be created from inorganic precursors.[2][3]

By the time researchers turned their attention to the complex components of essential oils, the foundations of structural theory had been laid. August Kekulé's elucidation of the structure of benzene (B151609) and the concept of tetravalent carbon atoms forming lattices provided the framework for understanding the architecture of organic molecules.[1][2] The development of techniques for separating fractions of petroleum and the burgeoning petrochemical industry further spurred advancements in distillation and purification methods.[2] It was in this exciting scientific milieu that the chemical constituents of sandalwood oil were first systematically investigated.

The primary figures in the early scientific exploration of this compound were the German chemist Friedrich W. Semmler and, shortly thereafter, the Italian researchers V. Paolini and Laura Divizia.[4] In the first decade of the 20th century, Semmler conducted foundational research on the isolation and identification of the santalols.[4] This work was followed in 1914 by a detailed account from Paolini and Divizia, who successfully isolated α- and β-santalol from sandalwood oil obtained by steam distillation.[4]

Early Experimental Protocols: Isolating the Essence of Sandalwood

Experimental Protocol 1: Steam Distillation of Sandalwood Oil (Circa Early 20th Century)

Steam distillation was the primary method for extracting essential oils from plant materials at this time.[5] This technique allows for the separation of volatile compounds at temperatures lower than their boiling points, thus preventing thermal degradation.[6]

Objective: To extract the volatile essential oil from the heartwood of the sandalwood tree (Santalum album).

Apparatus:

-

A steam generator (a flask of boiling water).

-

A distillation flask containing the sandalwood heartwood chips or powder.

-

A condenser to cool the steam and vaporized oil.

-

A receiving flask to collect the distillate.

Methodology:

-

The sandalwood heartwood is finely chipped or ground to increase the surface area for efficient extraction.

-

The ground wood is placed in the distillation flask.

-

Steam from the generator is passed through the sandalwood material.

-

The hot steam causes the volatile essential oils in the wood to vaporize.

-

The mixture of steam and oil vapor travels to the condenser.

-

The condenser, cooled by a continuous flow of cold water, causes the steam and oil vapor to condense back into a liquid.

-

The liquid distillate, a mixture of water and sandalwood oil, is collected in the receiving flask.

-

As sandalwood oil is not miscible with water, it spontaneously separates into a distinct layer, which can be physically separated using a separatory funnel.[5]

Experimental Protocol 2: Fractional Distillation of Sandalwood Oil (Circa Early 20th Century)

Following the initial extraction of the essential oil, fractional distillation would have been employed to separate the different components of the oil based on their boiling points.

Objective: To separate the isomeric santalols (α- and β-santalol) from the other components of the raw sandalwood oil.

Apparatus:

-

A round-bottom flask to heat the sandalwood oil.

-

A fractionating column (e.g., a Vigreux column or a packed column) to provide a large surface area for repeated vaporization and condensation cycles.

-

A condenser.

-

A series of receiving flasks to collect the different fractions.

-

A thermometer to monitor the temperature of the vapor at the top of the column.

Methodology:

-

The raw sandalwood oil is placed in the round-bottom flask and heated.

-

As the oil boils, the vapor rises into the fractionating column.

-

The vapor cools as it rises, condenses on the surfaces within the column, and then re-vaporizes.

-

With each condensation-vaporization cycle, the vapor becomes progressively enriched in the more volatile components (those with lower boiling points).[7]

-

The temperature at the top of the column is carefully monitored. When the temperature stabilizes, it indicates that a pure component (or an azeotrope) is distilling over.

-

The distillate is collected in a receiving flask.

-

By carefully controlling the heating and collecting the distillate at different temperature ranges, the sandalwood oil is separated into its various fractions, allowing for the isolation of α- and β-santalol.

Quantitative Data on this compound Isomers

The pioneering work of early 20th-century chemists laid the groundwork for our current detailed understanding of the physicochemical properties of this compound isomers. The following tables summarize key quantitative data for α-santalol and β-santalol.

Table 1: Physicochemical Properties of this compound Isomers

| Property | α-Santalol | β-Santalol |

| Molecular Formula | C₁₅H₂₄O | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol | 220.35 g/mol |

| CAS Number | 115-71-9 | 77-42-9 |

| Appearance | Liquid | Liquid |

| Boiling Point | 166 °C | Not specified |

| Density | 0.9770 g/cm³ | Not specified |

| Refractive Index (n20/D) | 1.5017 | Not specified |

| Optical Rotation ([α]D) | +10.3° | Not specified |

Data sourced from multiple references.[8][9]

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Technique | α-Santalol | β-Santalol |

| Mass Spectrometry (MS) | Key peaks and fragmentation patterns available in the NIST WebBook. | Key peaks and fragmentation patterns available in public databases. |

| Infrared (IR) Spectroscopy | IR spectrum available in the NIST WebBook.[7] | Data available in specialized chemical databases. |

The Olfactory Gateway: this compound and G-Protein Coupled Receptor Signaling

The characteristic woody and pleasant aroma of sandalwood is a direct result of the interaction of this compound isomers with specific olfactory receptors in the nasal epithelium. These olfactory receptors are a large family of G-protein coupled receptors (GPCRs), which are integral membrane proteins that play a crucial role in cellular signaling.[4][9]

The binding of an odorant molecule like this compound to its cognate olfactory receptor initiates a sophisticated signal transduction cascade:

-

Receptor Binding: α-santalol or β-santalol binds to a specific olfactory receptor, causing a conformational change in the receptor protein.[10]

-

G-Protein Activation: This conformational change activates a heterotrimeric G-protein, specifically the Gαolf subtype, which is predominantly expressed in olfactory sensory neurons.[10] The activated G-protein releases its bound GDP and binds GTP.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase.[1]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger molecule.[1][4]

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the cell membrane of the olfactory sensory neuron.

-

Depolarization and Action Potential: The opening of CNG channels allows for an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron's membrane. If this depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential propagates along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Modern Experimental Workflow: Probing this compound-Receptor Interactions

Contemporary research into the effects of this compound on olfactory receptors employs a variety of sophisticated in vitro techniques. A common experimental workflow involves expressing a specific human olfactory receptor in a host cell line (e.g., HEK293 or Hana3a cells) and then measuring the cellular response upon exposure to this compound. Calcium imaging and luciferase reporter assays are two widely used methods.[2]

Experimental Protocol 3: In Vitro Analysis of Olfactory Receptor Activation by this compound

Objective: To determine if a specific olfactory receptor is activated by this compound and to quantify the dose-response relationship.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line is cultured in a multi-well plate format.

-

The cells are transfected with plasmids encoding the human olfactory receptor of interest, along with any necessary accessory proteins (e.g., Receptor-Transporting Protein 1, RTP1) to ensure proper receptor expression on the cell surface.

-

-

Assay Preparation (Calcium Imaging):

-

The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]

-

-

Assay Preparation (Luciferase Reporter Assay):

-

Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE).

-

-

This compound Stimulation:

-

A range of concentrations of α-santalol or β-santalol are prepared.

-

The this compound solutions are applied to the cells.

-

-

Data Acquisition (Calcium Imaging):

-

Data Acquisition (Luciferase Reporter Assay):

-

After an incubation period, a luciferase substrate is added to the cells.

-

The resulting luminescence, which is proportional to the amount of cAMP produced, is measured using a luminometer.

-

-

Data Analysis:

-

The data is analyzed to generate dose-response curves, from which parameters like the EC₅₀ (half-maximal effective concentration) can be determined.

-

Conclusion

The journey of this compound from a constituent of a traditional fragrance to a well-characterized molecule with known biological targets exemplifies the progress of chemical and biological sciences over the past century. The initial isolation and characterization of α- and β-santalol by pioneers like Semmler, Paolini, and Divizia were remarkable achievements, relying on the burgeoning principles of organic chemistry and foundational analytical techniques. Today, our understanding has advanced to the molecular level, where we can delineate the precise signaling cascades initiated by this compound's interaction with specific olfactory receptors. This comprehensive understanding, from its historical discovery to its modern pharmacological investigation, underscores the enduring importance of natural products in scientific research and drug development.

References

- 1. homepages.uc.edu [homepages.uc.edu]

- 2. Optical rotation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

The Heart of the Matter: A Technical Guide to the Natural Sources and Extraction of α- and β-Santalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Santalol and β-santalol, the principal sesquiterpenoid alcohols found in sandalwood oil, are highly valued for their distinctive woody aroma and significant therapeutic properties. These compounds are the focal point of extensive research in perfumery, cosmetics, and pharmaceuticals due to their anti-inflammatory, antimicrobial, and anticancer activities.[1][2] This technical guide provides a comprehensive overview of the natural sources of α- and β-santalol and the methodologies for their extraction, catering to the needs of researchers, scientists, and professionals in drug development.

Natural Sources of α- and β-Santalol

The primary natural sources of α- and β-santalol are the heartwood of various species of the genus Santalum. The concentration of these key constituents varies significantly depending on the species, geographical origin, age of the tree, and the specific part of the heartwood used.[3]

Key Santalum Species

-

Santalum album (East Indian Sandalwood): Historically considered the premier source, S. album yields the highest quality sandalwood oil, characterized by a high concentration of santalols.[4][5] The oil from this species is expected to contain at least 90% santalols to be considered premium quality. According to the ISO 3518:2002 standard, authentic S. album oil should contain 41–55% α-santalol and 16–24% β-santalol.

-

Santalum spicatum (Australian Sandalwood): This species is a more sustainable alternative to the over-harvested S. album. While the total santalol (B192323) content is generally lower than in East Indian sandalwood, it remains a significant source. The oil typically contains 15–25% α-santalol and 5–20% β-santalol.

-

Santalum austrocaledonicum (New Caledonian Sandalwood): This species offers a this compound profile that is closer to S. album than S. spicatum, making it a valuable resource. The oil can contain between 39% and 50% cis-α-santalol and 15% to 21% cis-β-santalol.

-

Santalum yasi (Fijian Sandalwood): Another notable source, S. yasi from Fiji, contains significant levels of santalols, with α-santalol ranging from 37–39% and β-santalol from 26–28%.

Quantitative Data on this compound Content

The following table summarizes the typical α- and β-santalol content in the essential oil of various Santalum species.

| Species | Common Name | α-Santalol (%) | β-Santalol (%) |

| Santalum album | East Indian Sandalwood | 41–55 | 16–24 |

| Santalum spicatum | Australian Sandalwood | 15–25 | 5–20 |

| Santalum austrocaledonicum | New Caledonian Sandalwood | 39–50 | 15–21 |

| Santalum yasi | Fijian Sandalwood | 37–39 | 26–28 |

Extraction Methodologies

The extraction of α- and β-santalol from sandalwood is a critical step that influences both the yield and the quality of the final product. Various methods are employed, from traditional distillation techniques to modern, more efficient processes.

Traditional Extraction Methods

1. Steam Distillation: This is the most common and traditional method for extracting sandalwood oil. It involves passing high-pressure steam through powdered or chipped heartwood. The steam ruptures the oil-bearing cells, releasing the volatile essential oil, which is then condensed and separated from the water.

2. Hydrodistillation: In this method, the sandalwood material is submerged in water and boiled. The resulting steam, carrying the essential oil, is condensed and collected.

3. Solvent Extraction: This technique uses organic solvents like ethanol, hexane, or benzene (B151609) to dissolve the essential oil from the sandalwood matrix. The solvent is later removed by evaporation, often using a rotary evaporator, to yield a concrete, which can be further processed to obtain an absolute.

Modern Extraction Techniques

1. Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO2 as a solvent. It offers the advantage of extracting the oil at relatively low temperatures, which prevents thermal degradation of the santalols. The resulting oil is of high quality with a good yield.

2. Microwave-Assisted Hydrodistillation (MAHD): This technique uses microwave energy to heat the water and sandalwood material, accelerating the extraction process. MAHD can lead to higher yields in a shorter time compared to conventional hydrodistillation.

Comparison of Extraction Yields

The choice of extraction method significantly impacts the yield of sandalwood oil. The following table provides a comparison of yields obtained through different techniques as reported in various studies.

| Extraction Method | Raw Material | Yield (%) | Reference |

| Steam Distillation | S. album | 1.60 | |

| Hydrodistillation (alkaline treated) | S. album | 2.68 | |

| Solvent Extraction (Ethanol) | S. album | 3.70 (absolute) | |

| Subcritical CO2 Extraction | S. album | 4.11 | |

| Microwave Air-Hydrodistillation | S. album | 1.3170 | |

| Steam Distillation (Clevenger) | S. spicatum | 1.15 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for key extraction techniques based on cited literature.

Protocol 1: Steam Distillation using a Clevenger Apparatus

Objective: To extract essential oil from Santalum heartwood powder.

Materials and Equipment:

-

Ground Santalum heartwood powder

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh a specified amount of Santalum heartwood powder (e.g., 200 g of S. spicatum).

-

Place the powder into the round-bottom flask.

-

Add a sufficient volume of distilled water to immerse the powder completely.

-

Set up the Clevenger apparatus with the flask, condenser, and collection tube.

-

Heat the mixture using the heating mantle to initiate boiling and steam generation.

-

Continue the distillation for a prolonged period (e.g., 16.5 hours) to ensure complete extraction.

-

The essential oil will be collected in the calibrated tube of the Clevenger apparatus.

-

After extraction, allow the apparatus to cool.

-

Carefully collect the oil from the collection tube using a separatory funnel.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified oil in airtight, light-protected glass vials at 4°C.

Protocol 2: Solvent Extraction using a Soxhlet Apparatus

Objective: To extract sandalwood oil using an organic solvent.

Materials and Equipment:

-

Ground Santalum album heartwood powder (e.g., 20 g)

-

Solvent (e.g., 95% ethanol, hexane, or toluene)

-

Soxhlet extractor

-

Round-bottom flask

-

Heating mantle

-

Condenser

-

Rotary evaporator

Procedure:

-

Place the ground sandalwood powder into a thimble in the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for several hours. The solvent will cyclically wash over the sandalwood powder, extracting the oil.

-

Once the extraction is complete (indicated by the color of the solvent in the siphon arm), turn off the heat and allow the apparatus to cool.

-

Transfer the solvent-oil mixture to a rotary evaporator.

-

Evaporate the solvent under reduced pressure to isolate the crude sandalwood oil extract.

Biosynthesis and Signaling Pathways

Understanding the biosynthesis of santalols and their interaction with cellular pathways is critical for both biotechnological production and pharmacological applications.

This compound Biosynthesis Pathway

α- and β-santalol are synthesized via the mevalonate (B85504) pathway in sandalwood. The process begins with the formation of farnesyl pyrophosphate (FPP), which is then cyclized by santalene synthase to form a mixture of santalenes. These are subsequently hydroxylated by cytochrome P450 enzymes to yield the corresponding santalols.

Caption: Biosynthesis pathway of α- and β-santalol.

Pharmacological Signaling Pathways of α-Santalol

Research has shown that α-santalol exerts its biological effects by modulating various signaling pathways. For instance, its anticancer properties are linked to the induction of apoptosis and cell cycle arrest. In breast cancer cells, α-santalol has been shown to inhibit cell migration by targeting the Wnt/β-catenin pathway.

Caption: Simplified signaling pathways modulated by α-santalol.

Conclusion

The scientific and commercial interest in α- and β-santalol continues to grow, driven by their pleasant aroma and diverse pharmacological activities. While Santalum album remains the benchmark for high-quality sandalwood oil, sustainable sourcing from other Santalum species and the development of efficient, green extraction technologies are crucial for the future of this valuable natural product. Furthermore, ongoing research into the biosynthetic pathways and mechanisms of action of santalols will open new avenues for their biotechnological production and therapeutic applications. This guide provides a foundational resource for professionals engaged in the research and development of this compound-based products.

References

- 1. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Santalum Album - Sandalwood oil - Cosmacon [cosmacon.de]

- 5. researchgate.net [researchgate.net]

Olfactory Receptor Response to Santalol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandalwood oil, a highly valued ingredient in fragrances and traditional medicine, is characterized by its main odorant components, the santalols. These sesquiterpene alcohols exist as different isomers and enantiomers, with (-)-(Z)-β-santalol often cited as imparting the most typical and characteristic sandalwood scent, suggesting a significant role of stereochemistry in olfactory perception.[1] This technical guide provides an in-depth overview of the current understanding of how olfactory receptors (ORs), particularly the human olfactory receptor OR1G1, respond to santalol (B192323) enantiomers. The guide details the experimental protocols used to investigate these interactions and outlines the downstream signaling pathways involved. While direct quantitative comparisons of the potency of individual this compound enantiomers are not extensively available in the current literature, this guide synthesizes the existing qualitative and mechanistic data.

Identified Olfactory Receptors for Sandalwood Odorants

Research has identified specific olfactory receptors that are responsive to this compound and synthetic sandalwood odorants. The most prominent of these are:

-

OR1G1: This human olfactory receptor has been identified as a key receptor for β-santalol. Studies have shown that β-santalol is a strong agonist for hOR1G1.[1]

-

OR2AT4: This receptor, found in human skin keratinocytes, is activated by the synthetic sandalwood odorant Sandalore®.[2] While not a direct receptor for natural santalols, its study provides insights into the broader class of sandalwood-responsive receptors.

While α-santalol is a major component of sandalwood oil, studies suggest that OR1G1 responds strongly to β-santalol but not to α-santalol, indicating a high degree of specificity in ligand recognition.[1]

Enantioselective Response to this compound

The distinct olfactory perception of different this compound enantiomers strongly suggests that olfactory receptors exhibit enantioselectivity. The observation that (-)-(Z)-β-santalol is perceived as the most characteristic sandalwood odor points to a higher affinity or efficacy of this enantiomer for its cognate receptor(s) compared to its (+)-enantiomer.[1] However, a comprehensive quantitative analysis, such as a direct comparison of EC50 or Ki values for the activation of OR1G1 by (+)-β-santalol and (-)-β-santalol, is not yet available in published literature.

Quantitative Data on this compound-Receptor Interactions

Currently, there is a lack of publicly available, direct comparative quantitative data (e.g., EC50, Ki) for the binding and activation of specific olfactory receptors by the individual enantiomers of this compound. The following table summarizes the available qualitative and non-comparative quantitative information.

| Olfactory Receptor | Ligand(s) | Assay Type | Cell Line | Quantitative Data (if available) | Source |

| hOR1G1 | β-santalol | Luciferase Reporter Assay | Hana3A | Strong agonist activity reported, but specific EC50 values for enantiomers are not provided. | |

| OR2AT4 | Sandalore® (synthetic) | Calcium Imaging | Human Keratinocytes | Induces strong Ca2+ signals. |

Experimental Protocols

The deorphanization and characterization of olfactory receptors for santalols and other odorants rely on several key experimental techniques. These protocols typically involve the heterologous expression of the olfactory receptor in a host cell line that does not endogenously express interfering receptors.

Heterologous Expression of Olfactory Receptors

This process involves introducing the genetic code for a specific olfactory receptor into a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, or a specialized variant like the Hana3A cell line.

Experimental Workflow for Heterologous Expression:

Caption: Workflow for heterologous expression of olfactory receptors.

Detailed Steps:

-

Vector Construction: The coding sequence of the target olfactory receptor (e.g., OR1G1) is amplified using polymerase chain reaction (PCR) and cloned into a mammalian expression vector. The vector often contains a tag (e.g., a Rho tag) to facilitate detection of the receptor protein.

-

Cell Culture and Transfection: A suitable cell line, such as Hana3A, is cultured. Hana3A cells are derived from HEK293 cells and are engineered to stably express accessory proteins like Receptor-Transporting Protein 1 (RTP1) and Gαolf, which are crucial for the proper cell surface expression and function of many ORs. The expression vector containing the OR gene is then introduced into the cells using a transfection reagent.

-

Expression and Verification: The transfected cells are incubated for 24-48 hours to allow for the expression of the olfactory receptor. Successful expression and localization of the receptor to the cell membrane can be verified using techniques like immunofluorescence targeting the receptor's tag.

Functional Assays: Luciferase Reporter Assay

This assay is commonly used to quantify the activation of G-protein coupled receptors that signal through the cyclic AMP (cAMP) pathway.

Experimental Workflow for Luciferase Reporter Assay:

Caption: Workflow for a luciferase reporter-based functional assay.

Detailed Steps:

-

Co-transfection: In addition to the OR expression vector, the host cells are co-transfected with a reporter plasmid. This plasmid contains the firefly luciferase gene under the control of a promoter with a cAMP Response Element (CRE).

-

Cell Stimulation: The transfected cells are exposed to various concentrations of the odorant of interest (e.g., (+)-β-santalol or (-)-β-santalol).

-

Incubation: The cells are incubated for a period of 4-6 hours to allow for receptor activation, downstream signaling, and subsequent expression of the luciferase enzyme.

-

Cell Lysis and Substrate Addition: The cells are lysed to release their contents, including the newly synthesized luciferase. A substrate, luciferin (B1168401), is then added.

-

Luminescence Measurement: Luciferase catalyzes the conversion of luciferin into oxyluciferin, a reaction that produces light. The intensity of the emitted light, which is proportional to the amount of luciferase and therefore to the level of receptor activation, is measured using a luminometer.

Functional Assays: Calcium Imaging

This method measures the increase in intracellular calcium concentration that occurs upon the activation of certain G-protein signaling pathways.

Experimental Workflow for Calcium Imaging:

Caption: Workflow for a calcium imaging-based functional assay.

Detailed Steps:

-

Cell Preparation: OR-expressing cells are grown on a suitable imaging plate (e.g., a 96-well plate).

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The AM ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator.

-

Washing: Excess dye is washed away to reduce background fluorescence.

-

Stimulation and Imaging: The cells are placed under a fluorescence microscope, and a baseline fluorescence is recorded. The this compound enantiomers are then added, and any changes in fluorescence intensity are recorded in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation. The fluorescence increase is typically recorded between 15 and 30 seconds after stimulation.

Olfactory Receptor Signaling Pathway

The canonical olfactory signal transduction is a G-protein coupled receptor (GPCR) cascade that leads to the depolarization of the olfactory sensory neuron.

Caption: Canonical olfactory signal transduction pathway.

Pathway Description:

-

Ligand Binding: A this compound enantiomer binds to an olfactory receptor (e.g., OR1G1) on the cilia of an olfactory sensory neuron.

-

G-protein Activation: This binding induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gαolf.

-

Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

CNG Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) cation channels in the cell membrane.

-

Cation Influx: The opening of CNG channels allows for the influx of cations, primarily Ca2+ and Na+, into the cell.

-

Chloride Channel Opening: The influx of Ca2+ triggers the opening of calcium-activated chloride channels.

-

Chloride Efflux: Due to a high intracellular chloride concentration in olfactory sensory neurons, the opening of these channels leads to an efflux of Cl- ions.

-

Depolarization: The combined influx of positive ions and efflux of negative ions results in the depolarization of the neuron's membrane potential.

-

Action Potential: If the depolarization reaches a certain threshold, it triggers an action potential, which propagates along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed.

Conclusion

The perception of sandalwood odor is a complex process initiated by the binding of this compound enantiomers to specific olfactory receptors. The human olfactory receptor OR1G1 has been identified as a key player in the recognition of β-santalol, with qualitative evidence strongly suggesting a preferential response to the (-)-enantiomer. The experimental workflows for heterologous expression of these receptors, coupled with functional assays such as luciferase reporter and calcium imaging, provide the necessary tools to further elucidate the molecular basis of this enantioselectivity. A detailed quantitative comparison of the binding affinities and activation potencies of (+)- and (-)-santalol on OR1G1 and other relevant olfactory receptors remains a critical area for future research. Such data will be invaluable for a complete understanding of the structure-activity relationships that govern the perception of this important fragrance and for the rational design of novel odorants in the fragrance and pharmaceutical industries.

References

Santalol: A Comprehensive Technical Guide on its Potential as a Novel Neuroleptic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Santalol (B192323), the primary sesquiterpene alcohol found in sandalwood oil, has long been investigated for its diverse pharmacological properties. Emerging preclinical evidence suggests its potential as a novel neuroleptic agent, exhibiting a multi-target engagement strategy that differentiates it from conventional antipsychotics. This technical guide provides an in-depth analysis of the current scientific data on this compound's neuroleptic potential, focusing on its mechanism of action, receptor binding affinities, and effects in in-vivo models. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts in this promising area.

Mechanism of Action: A Multi-Target Approach

This compound's potential neuroleptic activity is attributed to its interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis. Unlike many existing antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a broader pharmacological profile, acting as an antagonist at both dopamine D2 and serotonin (B10506) 5-HT2A receptors, and as an agonist at the cannabinoid CB2 receptor. This multi-faceted mechanism of action is comparable to some atypical antipsychotics and suggests a potential for improved efficacy and a favorable side-effect profile.

Quantitative Data Summary

Receptor Binding Affinities

The affinity of α-santalol and β-santalol for key CNS receptors has been quantified in radioligand binding assays. This data is crucial for understanding the potency and selectivity of these compounds.

| Compound | Receptor | Assay Type | Value | Reference |

| α-Santalol | Dopamine D2 | Antagonist Binding | IC50: 75 µM | [1] |

| α-Santalol | Serotonin 5-HT2A | Antagonist Binding | IC50: 180 µM | [1] |

| α-Santalol | Cannabinoid CB2 | Ligand Binding | Ki: 10.49 µM | [1] |

| β-Santalol | Cannabinoid CB2 | Ligand Binding | Ki: 8.19 µM | [1] |

In Vivo Neurochemical and Behavioral Effects

Preclinical studies in rodent models have demonstrated this compound's ability to modulate brain neurochemistry and behavior, consistent with a neuroleptic-like profile.

| Study Type | Animal Model | Compound/Dose | Key Findings | Reference |

| Neurochemical Analysis | Mice | α- and β-santalol | Significantly increased brain levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), metabolites of dopamine. | [2] |

| Neurochemical Analysis | Mice | α- and β-santalol | Significantly increased brain levels of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin. | [2] |

| Behavioral Analysis | Mice | (+)-α-santalol (0.03 mL/kg, i.p.) | Significant decrease in locomotor activity after stress exposure. Brain concentration of 2.6 µg/g tissue. | [3] |

| Sleep-Wake Cycle | Sleep-disturbed rats | This compound (inhalation, 5 x 10-2 ppm) | Significant decrease in total waking time and increase in total non-rapid eye movement (NREM) sleep time. | [4][5] |

Detailed Experimental Protocols

Radioligand Receptor Binding Assays

-

Dopamine D2 Receptor Binding Assay:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (a D2 antagonist).

-

Incubation: Membranes are incubated with [3H]-Spiperone and varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at room temperature.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol). IC50 values are calculated from competitive binding curves.

-

-

Serotonin 5-HT2A Receptor Binding Assay:

-

Receptor Source: Membranes from a cell line expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a 5-HT2A antagonist).

-

Procedure: The protocol is similar to the D2 receptor binding assay, with appropriate adjustments for the specific receptor and radioligand.

-

-

Cannabinoid CB2 Receptor Functional Assay (Calcium Mobilization):

-

Cell Line: SH-SY5Y human neuroblastoma cells endogenously expressing the CB2 receptor.

-

Principle: This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration upon receptor activation.

-

Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

A baseline fluorescence reading is taken.

-

This compound is added at various concentrations.

-

Changes in fluorescence, indicating intracellular calcium mobilization, are monitored over time using a fluorometric imaging plate reader.

-

The response is compared to that of a known CB2 agonist.

-

-

In Vivo Behavioral Assessments

-

Spontaneous Locomotor Activity (Open Field Test):

-

Apparatus: A square arena with walls to prevent escape, equipped with an automated video tracking system.

-

Procedure:

-

Mice are habituated to the testing room for at least 1 hour before the experiment.

-

This compound or vehicle is administered via the desired route (e.g., intraperitoneal injection).

-

After a specified pretreatment time, each mouse is placed in the center of the open field arena.

-

Locomotor activity is recorded for a set duration (e.g., 30 minutes).

-

Parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena are analyzed. A reduction in these parameters is indicative of a sedative or neuroleptic-like effect.

-

-

-

Catalepsy Test:

-

Principle: This test measures the induction of a state of immobility, a characteristic motor side effect of typical antipsychotics that block D2 receptors in the nigrostriatal pathway.

-

Procedure:

-

A standard cataleptic agent (e.g., haloperidol) is administered to the rats.

-

At various time points after administration, the rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface.

-

The latency to remove both forepaws from the bar is measured.

-

To test the effect of this compound, it can be administered prior to the cataleptic agent to assess its potential to either induce catalepsy on its own or modulate haloperidol-induced catalepsy.

-

-

Signaling Pathways

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of the therapeutic action of most antipsychotic drugs. By blocking these receptors, this compound is hypothesized to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis.

References

- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

A Technical Guide to the Anti-inflammatory Properties of Santalol

Abstract: Santalol (B192323), the primary sesquiterpene alcohol constituent of sandalwood oil (Santalum album), has long been utilized in traditional medicine for various ailments. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, with a significant focus on its anti-inflammatory properties. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the anti-inflammatory activities of α-santalol and β-santalol. It details the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes complex biological and experimental processes. The evidence suggests that this compound exerts its effects through a multi-targeted approach, including the inhibition of the NF-κB and MAPK signaling pathways, suppression of pro-inflammatory mediators, and antioxidant activities, positioning it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Mechanisms of Action

This compound's anti-inflammatory effects are not attributed to a single mechanism but rather to its ability to modulate multiple key signaling cascades involved in the inflammatory response. The primary active isomers, α-santalol and β-santalol, have been shown to be effective in various preclinical models.[1][2]

Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes.[3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound demonstrates significant inhibitory effects.[3] Studies in RAW 264.7 macrophage cells show that sandalwood oil inhibits the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[3] This prevention of IκBα degradation subsequently blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby down-regulating the expression of target inflammatory genes like iNOS and COX-2.[3][4]

Suppression of the Arachidonic Acid Pathway

This compound effectively suppresses the production of key inflammatory mediators derived from the arachidonic acid cascade.[5] Both α- and β-santalol have been shown to inhibit the production of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) in LPS-stimulated skin cell co-cultures.[6] This action is attributed to the inhibition of cyclooxygenase (COX) enzymes.[5][7] Furthermore, sandalwood oil has been reported to inhibit 5-lipoxygenase (5-LOX), another critical enzyme in this pathway that is responsible for the production of leukotrienes.[8][9]

Reduction of Pro-inflammatory Cytokines and Chemokines